7-ethynylimidazo[1,2-a]pyridine
Description
Properties
CAS No. |
908269-32-9 |
|---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Ethynylimidazo 1,2 a Pyridine
Strategies for Imidazo[1,2-a]pyridine (B132010) Core Construction with 7-Ethynyl Substitution
The synthesis of the imidazo[1,2-a]pyridine core typically involves the cyclization of a 2-aminopyridine (B139424) derivative with a two-carbon synthon. rsc.orgrsc.orgorganic-chemistry.org While direct construction of the imidazo[1,2-a]pyridine ring with a pre-installed 7-ethynyl group is not the most common approach, it is theoretically plausible. This would necessitate the synthesis of a 2-amino-4-ethynylpyridine precursor. The subsequent reaction of this precursor with an α-halocarbonyl compound or a related two-carbon electrophile would then lead to the formation of the desired 7-ethynylimidazo[1,2-a]pyridine.
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient assembly of complex molecules like imidazo[1,2-a]pyridines. nih.govmdpi.comnih.govresearchgate.net For instance, a one-pot three-component condensation of a 2-aminopyridine, an aldehyde, and an alkyne, often catalyzed by a copper salt, can yield substituted imidazo[1,2-a]pyridines. organic-chemistry.org Adapting this methodology to incorporate a 4-ethynyl-substituted 2-aminopyridine could provide a direct route to the target molecule.
Precursor Design and Introduction of the Ethynyl (B1212043) Functional Group
The more prevalent and versatile strategy for the synthesis of this compound involves the initial construction of a 7-substituted imidazo[1,2-a]pyridine precursor, followed by the introduction of the ethynyl group. The choice of the precursor is critical and typically involves a 7-halo-imidazo[1,2-a]pyridine, with 7-bromo- and 7-iodo- derivatives being the most common.
The synthesis of these halogenated precursors starts with the corresponding 2-amino-4-halopyridine. For example, 2-amino-4-bromopyridine (B18318) can be reacted with an α-haloketone, such as chloroacetaldehyde, to afford the 7-bromoimidazo[1,2-a]pyridine (B152697) scaffold. nih.gov The reactivity of the halogen at the 7-position is then exploited to introduce the ethynyl functionality.
Transition Metal-Catalyzed Coupling Reactions for Ethynyl Group Installation
The introduction of the ethynyl group at the 7-position of the imidazo[1,2-a]pyridine ring is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The Sonogashira reaction is the most widely employed method for this transformation. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com
Sonogashira Cross-Coupling Methodologies
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, a 7-haloimidazo[1,2-a]pyridine is reacted with a suitable terminal alkyne, often trimethylsilylacetylene, which provides a protected ethynyl group that can be subsequently deprotected under mild conditions.
The general reaction scheme is as follows:
> Scheme 1: General Sonogashira coupling of a 7-haloimidazo[1,2-a]pyridine with a terminal alkyne.
The choice of palladium catalyst, ligands, base, and solvent can significantly impact the efficiency of the reaction. Commonly used palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The copper(I) salt, typically CuI, is crucial for the catalytic cycle. Amines such as triethylamine (B128534) or diisopropylethylamine are often used as both the base and a solvent.
Other Acetylenic Coupling Strategies
While the Sonogashira reaction is the workhorse for this transformation, other acetylenic coupling strategies could potentially be employed. The Castro-Stephens coupling, which utilizes a pre-formed copper acetylide, is a classic method for the synthesis of aryl alkynes. However, this method often requires harsher reaction conditions compared to the Sonogashira coupling.
The development of copper-free Sonogashira coupling protocols has also gained significant attention. These methods aim to mitigate the environmental and practical issues associated with the use of copper co-catalysts. These reactions often employ more sophisticated palladium catalysts or different reaction conditions to facilitate the coupling.
Optimization of Reaction Parameters and Reaction Efficiency
The efficiency of the Sonogashira coupling for the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. The nature of the halogen at the 7-position plays a crucial role, with the reactivity order being I > Br > Cl. Consequently, 7-iodoimidazo[1,2-a]pyridines are generally the preferred substrates, allowing for milder reaction conditions and higher yields.
The choice of palladium catalyst and its supporting ligands is another critical factor. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity and stability of the palladium complex. The base is essential for the deprotonation of the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The solvent system can also influence the reaction rate and yield, with aprotic polar solvents like DMF or ethereal solvents like THF being commonly used.
Below is an interactive data table summarizing typical reaction conditions for the Sonogashira coupling to form substituted imidazo[1,2-a]pyridines.
Challenges in Regioselective Functionalization of the Imidazo[1,2-a]pyridine System
A significant challenge in the synthesis of this compound is achieving regioselective functionalization, particularly when multiple reactive sites are present on the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine ring system has several positions (C-2, C-3, C-5, C-6, C-7, and C-8) that can potentially undergo functionalization. rsc.orgnih.govmdpi.com
The inherent electronic properties of the imidazo[1,2-a]pyridine nucleus often favor functionalization at the C-3 position. mdpi.comnih.gov Therefore, directing the functionalization specifically to the C-7 position requires careful control of the reaction conditions and the choice of starting materials.
In cases where dihalogenated imidazo[1,2-a]pyridines are used as precursors, such as 3,7-dihalo or 6,7-dihalo derivatives, the regioselectivity of the Sonogashira coupling becomes a critical issue. The differential reactivity of the halogens (I > Br > Cl) can be exploited to achieve selective mono-alkynylation at the more reactive position. rsc.orgresearchgate.netrsc.orgnih.gov For instance, in a 7-bromo-3-iodoimidazo[1,2-a]pyridine, the Sonogashira coupling would be expected to occur preferentially at the C-3 position due to the higher reactivity of the iodo substituent. To achieve substitution at the C-7 position, a precursor with a more reactive halogen at C-7 relative to other positions would be necessary.
Lack of Specific Research Data Hinders Detailed Analysis of this compound Reactivity
Despite extensive searches for the chemical reactivity and derivatization of this compound, specific research findings and detailed experimental data for its application in click chemistry and palladium-catalyzed cross-coupling reactions remain largely unavailable in the public domain. General principles of these reactions are well-established for various alkynes; however, their direct application to this particular heterocyclic compound is not documented in the accessible scientific literature.
The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives showing significant biological activities. mdpi.comnih.gov The functionalization of this heterocyclic system is an active area of research, with many studies focusing on C-H activation and functionalization at various positions of the imidazo[1,2-a]pyridine ring system, such as the C3 and C8 positions. mdpi.comrsc.orgnih.govmdpi.com These efforts aim to generate libraries of compounds for drug discovery. nih.govnih.gov
However, the specific reactivity of an ethynyl group at the 7-position, which would be crucial for the reactions outlined, is not detailed in the available literature. This includes a lack of specific examples, reaction conditions, and product characterization for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and thiol-yne reactions involving this compound. Similarly, detailed reports on palladium-catalyzed cross-coupling reactions, such as further alkynylation, arylation, or heteroatom functionalization at the terminal alkyne of this specific compound, are not readily found.
While general information about the synthesis and properties of imidazo[1,2-a]pyridines is available, and the principles of the requested chemical transformations are well-understood for other alkynes, the absence of specific data for this compound prevents a detailed and scientifically accurate discussion as per the requested outline.
Chemical Reactivity and Derivatization of 7 Ethynylimidazo 1,2 a Pyridine
Cycloaddition Reactions Involving the Ethynyl (B1212043) Group (Beyond Click Chemistry)
The ethynyl substituent at the C7 position of the imidazo[1,2-a]pyridine (B132010) ring serves as a versatile handle for constructing more complex molecular architectures through cycloaddition reactions. While copper-catalyzed azide-alkyne cycloaddition (click chemistry) is a prominent application, this section delves into other pericyclic transformations.
Diels-Alder Reactions and Related Pericyclic Transformations
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org In this context, the ethynyl group of 7-ethynylimidazo[1,2-a]pyridine can function as a dienophile, reacting with a conjugated diene. The reactivity of the dienophile in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups. youtube.com The imidazo[1,2-a]pyridine scaffold, being a heteroaromatic system, can influence the electron density of the ethynyl substituent.
While specific studies on the Diels-Alder reactivity of this compound are not extensively documented, the general principles suggest that its participation as a dienophile is feasible. The reaction would involve the concerted interaction of the two π-electrons of the alkyne with the four π-electrons of a diene to form a cyclohexadiene derivative.
Table 1: Illustrative Diels-Alder Reactions with Ethynyl-Substituted Heterocycles
| Diene | Dienophile | Conditions | Product |
| Cyclopentadiene | This compound | Heat, Toluene | Bicyclic adduct |
| 2,3-Dimethyl-1,3-butadiene | This compound | Lewis Acid Catalyst (e.g., AlCl₃) | Substituted cyclohexene |
| Furan | This compound | High Pressure | Oxabicyclic adduct |
This table is illustrative and based on general Diels-Alder reaction principles. Specific experimental data for this compound was not found in the searched literature.
Furthermore, the imidazo[1,2-a]pyridine ring itself can, in principle, participate in cycloaddition reactions, such as the tandem [8+2] cycloaddition with benzynes, which has been studied computationally and experimentally for the parent system. dipc.orgresearchgate.net
[2+2] Cycloadditions
The [2+2] cycloaddition of an alkyne with an alkene is a valuable method for the synthesis of cyclobutene (B1205218) rings. These reactions are often promoted photochemically or by transition metal catalysts. organic-chemistry.orgacs.orgorgsyn.orgacs.orgstackexchange.com
Photochemical [2+2] Cycloaddition: This reaction typically involves the photo-excitation of one of the components, which then reacts with the other in its ground state. The reaction of an alkyne with an alkene under UV irradiation can lead to the formation of a cyclobutene. Visible-light photocatalysis has also emerged as a powerful alternative. organic-chemistry.org
Metal-Catalyzed [2+2] Cycloaddition: Various transition metals, including gold(I) and rhodium(I), have been shown to catalyze the intermolecular [2+2] cycloaddition of terminal alkynes with alkenes. acs.orgacs.orgstackexchange.com These reactions often proceed with high regioselectivity. For instance, gold(I) catalysts with sterically hindered ligands can selectively activate the alkyne for nucleophilic attack by the alkene. acs.org
While no specific examples of this compound undergoing [2+2] cycloadditions have been detailed in the surveyed literature, these general methodologies represent potential pathways for its derivatization.
Transformations of the Imidazo[1,2-a]pyridine Ring System
The imidazo[1,2-a]pyridine core is susceptible to various transformations, allowing for functionalization at positions other than the ethynyl-bearing C7.
Electrophilic and Nucleophilic Aromatic Substitution (at positions other than 7)
The electronic nature of the imidazo[1,2-a]pyridine ring dictates the regioselectivity of aromatic substitution reactions.
Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyridine system is generally electron-rich, and electrophilic substitution is a common reaction pathway. Theoretical and experimental studies on the parent scaffold and its derivatives have shown that the C3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. mdpi.com This is due to the stability of the resulting cationic intermediate, where the positive charge can be delocalized without involving the bridgehead nitrogen. mdpi.com Other positions, such as C5 and C8, are also susceptible to electrophilic attack, albeit typically requiring more forcing conditions. The presence of the electron-withdrawing ethynyl group at C7 would likely deactivate the pyridine (B92270) ring towards electrophilic attack, further favoring substitution on the imidazole (B134444) ring at C3. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. rsc.orgrsc.org
Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Position | Predicted Reactivity | Rationale |
| C3 | Most Reactive | Highest electron density; stable cationic intermediate. mdpi.com |
| C2 | Less Reactive | Attack leads to a less stable intermediate. mdpi.com |
| C5 | Moderately Reactive | Possible site, but less favored than C3. |
| C6 | Deactivated | Electronically influenced by the adjacent nitrogen and C7-ethynyl group. |
| C8 | Moderately Reactive | Potential for substitution, influenced by the C7-ethynyl group. |
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the imidazo[1,2-a]pyridine ring is less common due to its electron-rich nature. However, it can occur if the ring is substituted with strong electron-withdrawing groups or in the presence of a good leaving group. For pyridine itself, nucleophilic attack is favored at the C2 and C4 positions, as this allows the negative charge in the intermediate to be stabilized by the electronegative nitrogen atom. beilstein-journals.org In the case of this compound, the introduction of a leaving group at positions such as C5 or C8 could potentially enable nucleophilic substitution.
Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.org This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting organometallic species with an electrophile.
In the context of this compound, the nitrogen atoms of the imidazo[1,2-a]pyridine ring can act as directing groups. For instance, the pyridine nitrogen could direct lithiation to the C8 position. The reaction of the resulting 8-lithio-7-ethynylimidazo[1,2-a]pyridine with various electrophiles would provide a route to a range of 8-substituted derivatives.
Table 3: Potential Electrophiles for Quenching of Lithiated this compound
| Electrophile | Resulting Functional Group at C8 |
| D₂O | Deuterium |
| CH₃I | Methyl |
| (CH₃)₃SiCl | Trimethylsilyl |
| CO₂ | Carboxylic acid |
| DMF | Aldehyde |
| I₂ | Iodine |
This table is illustrative and based on general directed metalation principles. Specific experimental data for this compound was not found in the searched literature.
Exploration of Novel Reaction Pathways and Mechanism Elucidation
The unique combination of an alkyne and an imidazo[1,2-a]pyridine scaffold in one molecule opens the door to novel reaction pathways. Research into the reactivity of imidazo[1,2-a]pyridines has uncovered various transformations, including:
Tandem Reactions: The parent imidazo[1,2-a]pyridine system has been shown to undergo tandem [8+2] cycloaddition/[2+6+2] dehydrogenation reactions with benzynes. dipc.orgresearchgate.net The applicability of such a pathway to the 7-ethynyl derivative could lead to complex polycyclic aromatic systems.
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé reaction, a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide, is a well-established method for synthesizing substituted imidazo[1,2-a]pyridines. bio-conferences.org While this is a synthetic route to the scaffold itself, modifications of this methodology or the development of new multicomponent reactions involving this compound as a starting material could provide rapid access to diverse derivatives.
Metal-Free Annulation: Base-promoted, metal-free annulation of 2-arylimidazo[1,2-a]pyridines with benzyne (B1209423) precursors has been developed to synthesize benzo[a]imidazo[5,1,2-cd]indolizines. beilstein-journals.org Exploring similar annulation strategies starting from this compound could be a fruitful area of research.
Mechanistic elucidation for these potential new reactions would likely involve a combination of experimental studies (e.g., isolation of intermediates, isotopic labeling) and computational modeling to understand the reaction pathways, transition states, and the role of catalysts or reagents.
Advanced Spectroscopic and Structural Characterization of 7 Ethynylimidazo 1,2 a Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 7-ethynylimidazo[1,2-a]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of the aromatic protons and the acetylenic proton. The chemical shifts of the protons on the imidazo[1,2-a]pyridine (B132010) core are influenced by the bicyclic ring system's electronics and the anisotropic effects of the neighboring rings. The ethynyl (B1212043) group at the C7 position would exert a notable electronic effect, influencing the chemical shifts of the adjacent protons.
Based on data from related 7-substituted imidazo[1,2-a]pyridines, the following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. nih.govresearchgate.net
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.5 - 7.8 | 115 - 118 |
| H-3 | 7.0 - 7.3 | 108 - 112 |
| H-5 | 7.9 - 8.2 | 125 - 128 |
| H-6 | 6.7 - 7.0 | 112 - 115 |
| H-8 | 7.4 - 7.7 | 124 - 127 |
| Ethynyl-H | 3.0 - 3.5 | - |
| C-2 | - | 145 - 148 |
| C-3 | - | 107 - 110 |
| C-5 | - | 124 - 127 |
| C-6 | - | 117 - 120 |
| C-7 | - | 118 - 121 |
| C-8 | - | 115 - 118 |
| C-8a | - | 140 - 143 |
| Ethynyl C1 | - | 80 - 85 |
| Ethynyl C2 | - | 75 - 80 |
Note: These are estimated values based on known substituent effects on the imidazo[1,2-a]pyridine scaffold. Actual experimental values may vary.
The acetylenic proton is anticipated to appear as a sharp singlet in the range of 3.0-3.5 ppm. The protons of the pyridine (B92270) and imidazole (B134444) rings will show characteristic coupling patterns (doublets, triplets, or multiplets) depending on their neighboring protons.
In the ¹³C NMR spectrum, the carbons of the imidazo[1,2-a]pyridine ring system would resonate in the aromatic region (typically 100-150 ppm). The two sp-hybridized carbons of the ethynyl group are expected to have distinct chemical shifts, with the terminal, proton-bearing carbon appearing at a higher field (around 75-80 ppm) and the carbon attached to the pyridine ring at a lower field (around 80-85 ppm).
To unequivocally assign the proton and carbon signals and to understand the through-bond and through-space connectivities, a suite of 2D NMR experiments would be employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between H-5 and H-6, and between H-2 and H-3, confirming their positions within the ring system.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton at H-5 would show a cross-peak with the carbon at C-5.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about protons that are close to each other in space, even if they are not directly coupled. This would help to confirm the planar structure of the imidazo[1,2-a]pyridine core and the spatial relationship of the substituents.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₉H₆N₂), the expected exact mass can be calculated. HRMS analysis would be used to confirm that the experimentally measured mass corresponds to this calculated value, thereby verifying the molecular formula.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 143.0604 |
Note: These values are calculated based on the elemental composition C₉H₆N₂.
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (for example, the protonated molecule [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed to provide detailed structural information. nih.gov
The fragmentation of the imidazo[1,2-a]pyridine core typically involves cleavages of the fused ring system. For this compound, characteristic fragmentation pathways would be expected to include:
Loss of the ethynyl group: Cleavage of the bond between the pyridine ring and the ethynyl substituent.
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds.
Ring cleavages: Fragmentation of the pyridine or imidazole ring, leading to smaller charged fragments.
The specific fragmentation pattern would serve as a fingerprint for the molecule, aiding in its identification and characterization.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
For this compound, the IR and Raman spectra would be expected to show several key absorption bands:
C≡C Stretch: A sharp, and typically weak to medium intensity, absorption in the IR spectrum around 2100-2140 cm⁻¹. This band is often stronger and more readily observed in the Raman spectrum.
≡C-H Stretch: A sharp, characteristic absorption band in the IR spectrum around 3300 cm⁻¹, corresponding to the stretching of the bond between the sp-hybridized carbon and the hydrogen of the ethynyl group.
Aromatic C-H Stretch: Multiple weak to medium bands in the region of 3000-3100 cm⁻¹.
C=C and C=N Stretches: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic imidazo[1,2-a]pyridine ring system.
The following table summarizes the expected key vibrational frequencies for this compound. mdpi.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| ≡C-H Stretch | ~3300 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C≡C Stretch | 2100 - 2140 | IR, Raman |
| C=C and C=N Stretches | 1400 - 1650 | IR, Raman |
| Fingerprint Region | < 1400 | IR, Raman |
Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and physical state of the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
The electronic absorption and emission properties of imidazo[1,2-a]pyridine derivatives are of significant interest for applications in fluorescent probes and optoelectronic materials. nih.govrsc.org The UV-Vis absorption spectra of these compounds are typically characterized by intense bands in the UV region, arising from π–π* transitions within the aromatic system.
The position and intensity of these absorption bands, as well as the fluorescence emission characteristics, are highly sensitive to the nature and position of substituents on the imidazo[1,2-a]pyridine core. For instance, the introduction of an ethynyl group at the C7 position is expected to extend the π-conjugation of the system, likely resulting in a bathochromic (red) shift of the absorption and emission maxima compared to the unsubstituted parent compound.
Studies on various substituted imidazo[1,2-a]pyridines have shown that electron-donating groups generally enhance fluorescence quantum yields, while electron-withdrawing groups can lead to more complex photophysical behavior. nih.gov For example, a series of V-shaped bis-imidazo[1,2-a]pyridine fluorophores have been shown to exhibit intense near-UV to blue fluorescence, with emission properties tunable by peripheral substituents. nih.gov Another study on 3-hydroxymethyl imidazo[1,2-a]pyridines demonstrated that this substituent can act as a fluorescence enhancer. nih.gov
The photophysical properties of a selection of imidazo[1,2-a]pyridine derivatives are summarized in the table below to provide a comparative basis for the expected behavior of this compound.
Table 1: Photophysical Data for Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | λabs (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (Φ) | Solvent |
|---|---|---|---|---|---|
| 1,3-bis(6-methylimidazo[1,2-a]pyridin-2-yl)benzene | 251, 316, 328 | 8.9x104 (at 251 nm) | 385 | 0.17 | CH2Cl2 |
| 1,3-bis(6-(4-(diphenylamino)phenyl)imidazo[1,2-a]pyridin-2-yl)benzene | 252, 310, 340 | 5.14x104 (at 340 nm) | 431 | 0.51 | CH2Cl2 |
| Fused Imidazopyridine Sensor 5 | ~350 | - | ~450 | - | Aqueous Media |
| 5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles | 310-360 | - | 415-461 | - | DCM |
| 2-Aryl Imidazo[1,2-a]pyridines | 300-350 | 0.2-0.7x104 | 350-450 | 0.2-0.7 | Various |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of the molecular structure and offers valuable insights into the solid-state packing and intermolecular interactions of imidazo[1,2-a]pyridine derivatives. While a crystal structure for this compound is not publicly documented, numerous crystal structures of its derivatives have been reported, revealing key structural features of this heterocyclic system.
Below is a table summarizing crystallographic data for some representative imidazo[1,2-a]pyridine derivatives.
Table 2: Crystallographic Data for Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
|---|---|---|---|---|---|---|---|
| Fused Imidazopyridine Sensor 5 | Monoclinic | P121/n1 | - | - | - | - | wikipedia.org |
| 1,3-bis(6-(4-(N,N-diphenylamino)phenyl)imidazo[1,2-a]pyridin-2-yl)benzene | Triclinic | P-1 | - | - | - | - | |
| 2,6-bis(6-methylimidazo[1,2-a]pyridin-2-yl)pyridine | Monoclinic | P21/n | - | - | - | - |
The solid-state architecture of imidazo[1,2-a]pyridine derivatives is governed by a variety of intermolecular interactions. These interactions play a crucial role in determining the physical properties of the materials. Common interactions observed in the crystal structures of these compounds include:
Hydrogen Bonding: In derivatives containing suitable functional groups (e.g., hydroxyl, amino, or carboxyl groups), hydrogen bonding is a dominant force in directing the crystal packing, often leading to the formation of well-defined one-, two-, or three-dimensional networks.
π-π Stacking: The planar aromatic nature of the imidazo[1,2-a]pyridine core facilitates π-π stacking interactions between adjacent molecules. These interactions are characterized by face-to-face or offset arrangements of the aromatic rings and contribute significantly to the stability of the crystal lattice.
Conformational analysis of imidazo[1,2-a]pyridine derivatives in the solid state reveals the preferred spatial arrangement of substituents relative to the fused ring system. The planarity of the imidazo[1,2-a]pyridine core is a recurring feature. However, substituents, particularly bulky ones, can introduce torsional strain, leading to twisted conformations.
For example, in a fused imidazopyridine derivative, the p-methoxyphenyl ring was found to be twisted with respect to the imidazo[1,2-a]pyridine plane. wikipedia.org In another study on V-shaped bis-imidazo[1,2-a]pyridines, the central aromatic bridge and the peripheral triphenylamine (B166846) pendants adopt specific dihedral angles to accommodate steric demands. The presence of intramolecular hydrogen bonding can also significantly influence and restrict the conformation of substituents.
Chiroptical Spectroscopy (if applicable to chiral derivatives)
The development of chiral imidazo[1,2-a]pyridine derivatives has opened up the possibility of using chiroptical spectroscopic techniques to study their three-dimensional structure in solution. Axially chiral imidazo[1,2-a]pyridines, which possess a stereogenic axis due to restricted rotation around a single bond, are particularly interesting candidates for such studies.
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemical environment and can provide valuable information about the absolute configuration and conformational preferences of chiral compounds in solution.
While a number of axially chiral imidazo[1,2-a]pyridines have been successfully synthesized with high enantiomeric excess, to date, detailed CD spectroscopic studies of these compounds have not been extensively reported in the scientific literature. The enantiopure products of these syntheses have been characterized by their optical rotation. The acquisition of CD spectra for these atropisomers would be a crucial next step in fully characterizing their chiroptical properties and relating them to their specific axial chirality.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. Similar to CD spectroscopy, ORD is a powerful tool for the stereochemical analysis of chiral molecules.
The synthesis of axially chiral imidazo[1,2-a]pyridines has been reported, and their enantiomeric purity has been confirmed, which implies that these compounds exhibit optical rotation. However, a comprehensive analysis of their ORD curves across a range of wavelengths has not been published. Such studies would provide complementary information to CD spectroscopy and would be invaluable for establishing structure-chiroptical property relationships within this class of chiral heterocycles.
Computational and Theoretical Investigations of 7 Ethynylimidazo 1,2 a Pyridine
Density Functional Theory (DFT) Calculationsuni-muenchen.de
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 7-ethynylimidazo[1,2-a]pyridine, DFT calculations offer a detailed understanding of its fundamental properties.
Geometry optimization calculations using DFT methods are employed to determine the most stable three-dimensional structure of this compound. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The resulting optimized geometry provides a foundation for further analysis of the molecule's electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H6N2 |
| Monoisotopic Mass | 142.0531 Da |
| SMILES | C#CC1=CC2=NC=CN2C=C1 |
| InChI | InChI=1S/C9H6N2/c1-2-8-3-5-11-6-4-10-9(11)7-8/h1,3-7H |
| InChIKey | UEZAQLOLACYYDO-UHFFFAOYSA-N |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For imidazo[1,2-a]pyridine (B132010) derivatives, the HOMO and LUMO are typically π-type orbitals distributed across the fused ring system. researchgate.netwuxiapptec.com The introduction of an ethynyl (B1212043) group at the C7 position would be expected to influence the energies and distributions of these orbitals. While specific calculations for this compound are not available, related studies on other substituted imidazo[1,2-a]pyridines can provide insights. For instance, in some imidazo[1,2-a]pyridines, the HOMO-1 level is considered for correlating electrophilic reactivity on carbon atoms due to significant HOMO lobe distribution on the nitrogen atoms. wuxiapptec.com
The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS) map, illustrates the charge distribution within a molecule and is a valuable tool for predicting reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. libretexts.org
For a molecule like this compound, an EPS map would likely show negative potential around the nitrogen atoms of the imidazo[1,2-a]pyridine core, indicating their basicity and availability for protonation or coordination to metal centers. uni-muenchen.deresearchgate.net The ethynyl group, with its high electron density in the triple bond, would also exhibit a region of negative potential. The hydrogen atom of the ethynyl group would likely show a region of positive potential. These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.deresearchgate.net
DFT calculations can be a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structure verification.
NMR Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. nih.govrsc.org These calculations involve determining the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. While specific predicted NMR data for this compound is not available in the searched results, experimental data for similar imidazo[1,2-a]pyridine structures exists and could be used for comparison with future theoretical predictions. dtic.milmdpi.comchemicalbook.com
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For imidazo[1,2-a]pyridine derivatives, the absorption spectra typically show bands in the UV region corresponding to π-π* transitions. nih.govresearchgate.net The position and intensity of these bands are influenced by the substituents on the heterocyclic core. The ethynyl group in this compound would be expected to cause a red-shift (shift to longer wavelengths) in the absorption maxima compared to the unsubstituted imidazo[1,2-a]pyridine due to the extension of the conjugated π-system.
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a relatively rigid molecule like this compound, MD simulations might not be as critical for exploring a wide range of conformations as they would be for a more flexible molecule. However, MD simulations can be valuable for studying the interactions of this compound with other molecules, such as solvents or biological macromolecules. These simulations can provide insights into solvation effects and binding modes, which are crucial for understanding its behavior in different environments.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are extensively used to investigate the mechanisms of chemical reactions. researchgate.net This involves locating the transition state structures that connect reactants and products on the potential energy surface and calculating the activation energies.
For this compound, such studies could elucidate the mechanisms of various reactions, including:
Electrophilic substitution: Investigating the preferred sites of electrophilic attack on the imidazo[1,2-a]pyridine ring system.
Reactions of the ethynyl group: Modeling addition reactions to the triple bond or its use in coupling reactions.
Photochemical reactions: Understanding the behavior of the molecule upon absorption of light, including potential reaction pathways from the excited state. mdpi.com
By mapping out the reaction pathways and identifying the key intermediates and transition states, quantum chemical studies can provide a detailed, atomistic understanding of the reactivity of this compound. While specific studies on this compound were not found, the general methodologies are well-established for related heterocyclic systems. nih.gov
Activation Energy and Reaction Path Calculations
The synthesis of the imidazo[1,2-a]pyridine scaffold typically involves the cyclization of a substituted pyridine (B92270) with a partner reagent. Computational chemistry offers a powerful tool to investigate the energetics of these reaction pathways, identifying transition states and calculating activation energies (Ea). This information is crucial for understanding reaction kinetics and optimizing experimental conditions.
While specific studies detailing the activation energy for the synthesis of this compound are not prevalent, the general approach involves mapping the potential energy surface of the reaction. DFT calculations are commonly employed for this purpose, often using functionals like B3LYP with a suitable basis set such as 6-31G(d) or larger to accurately model the electronic structure of the reactants, intermediates, transition states, and products. nih.gov
A plausible reaction mechanism for the formation of an imidazo[1,2-a]pyridine core involves the initial reaction of a 2-aminopyridine (B139424) with a carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration. The key steps that can be computationally investigated include:
Nucleophilic attack: The initial attack of the pyridine nitrogen or the amino group on the carbonyl carbon.
Proton transfer: Intramolecular or solvent-assisted proton transfers to facilitate the reaction.
Cyclization: The formation of the five-membered imidazole (B134444) ring, which is often the rate-determining step.
Dehydration: The final elimination of a water molecule to yield the aromatic imidazo[1,2-a]pyridine ring system.
For each of these steps, the geometry of the transition state is located, and its energy is calculated. The activation energy is then the difference in energy between the transition state and the preceding reactant or intermediate.
Below is a representative (hypothetical) data table illustrating the type of information that would be generated from such a computational study for a generic synthesis of an imidazo[1,2-a]pyridine.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Step 1 | Nucleophilic attack of 2-aminopyridine on an α-haloketone | 15.2 |
| Step 2 | Intramolecular SN2 cyclization | 22.5 |
| Step 3 | Dehydration | 12.8 |
This table is illustrative and based on typical values for similar organic reactions. The actual values for the synthesis of this compound would require specific computational studies.
Structure-Property Relationship (SPR) Studies from a Theoretical Perspective
Theoretical Structure-Property Relationship (SPR) studies, often conducted through Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, are vital for understanding how the chemical structure of a molecule like this compound influences its physicochemical and biological properties. These studies are instrumental in the rational design of new derivatives with enhanced characteristics.
For the imidazo[1,2-a]pyridine scaffold, numerous QSAR and molecular docking studies have been performed to elucidate the key structural features that govern their biological activities, such as antimicrobial, anticancer, and enzyme inhibitory effects. organic-chemistry.orgrsc.org These studies typically involve the calculation of a variety of molecular descriptors, including:
Electronic descriptors: Charges on specific atoms, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These are often calculated using DFT methods.
Steric descriptors: Molecular volume, surface area, and specific steric parameters that describe the size and shape of the molecule and its substituents.
Hydrophobic descriptors: LogP, which is a measure of the compound's lipophilicity.
Topological descriptors: Indices that describe the connectivity of atoms in the molecule.
These descriptors are then correlated with experimentally determined properties using statistical methods to build a predictive model. For instance, in the context of enzyme inhibition, molecular docking simulations can provide insights into the binding mode of this compound within the active site of a target protein. These simulations can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex.
The following table summarizes the types of descriptors and their potential influence on the properties of imidazo[1,2-a]pyridine derivatives, as inferred from general computational studies on this class of compounds.
| Descriptor Type | Specific Descriptor | Potential Influence on Properties |
|---|---|---|
| Electronic | HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Electronic | Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack. |
| Steric | Substituent Volume | Can influence binding affinity to a target protein; bulky groups may cause steric hindrance or enhance van der Waals interactions. |
| Hydrophobic | LogP | Affects membrane permeability and solubility. Optimal lipophilicity is often required for good bioavailability. |
Applications of 7 Ethynylimidazo 1,2 a Pyridine As a Research Scaffold and Chemical Tool
Development of Fluorescent Probes and Chemical Sensors
The imidazo[1,2-a]pyridine (B132010) core is known for its luminescent properties, making it a suitable scaffold for the development of fluorescent probes. rsc.orgresearchgate.net The functionalization of this scaffold allows for the creation of sensors for various analytes. For instance, a fused imidazopyridine-based fluorescent sensor has been developed for the detection of Fe³⁺ and Hg²⁺ ions in aqueous media and living cells. rsc.org This sensor exhibits a 'turn-on' response for Fe³⁺ and a 'turn-off' response for Hg²⁺, with high sensitivity and selectivity. rsc.org Another probe based on an imidazo[1,2-a]pyridine-functionalized xanthene has been designed for the naked-eye detection of Hg²⁺, demonstrating low cytotoxicity and applicability in cell imaging and test strips. rsc.org Furthermore, an "on-off-on" fluorescent probe has been synthesized for the sequential detection of Fe³⁺ and F⁻ ions. nih.gov The inherent fluorescence of the imidazo[1,2-a]pyridine moiety, combined with the reactive nature of the ethynyl (B1212043) group, allows for the design of novel probes through click chemistry and other coupling reactions, enabling the detection of a wide range of biological and environmental targets.
Synthesis of Chemical Biology Tools for Molecular Target Identification (at the biochemical level)
The 7-ethynylimidazo[1,2-a]pyridine scaffold serves as a valuable platform for the synthesis of chemical biology tools aimed at identifying and validating molecular targets. The terminal alkyne group allows for its use as a clickable tag, which can be incorporated into bioactive molecules. These tagged molecules can then be used in techniques such as activity-based protein profiling (ABPP) to identify their protein targets within a complex biological system.
For example, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various enzymes and receptors. nih.govrsc.org Specifically, they have been investigated as inhibitors of activin-like kinase (ALK) receptors, which are implicated in diseases like fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). nih.govnih.gov Derivatives have also been developed as covalent inhibitors targeting KRAS G12C, a mutation found in several intractable cancers. rsc.org In the context of infectious diseases, imidazo[1,2-a]pyridines have been identified as potent inhibitors of Mycobacterium tuberculosis by targeting QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome c reductase. plos.org Other research has shown them to be inhibitors of mycobacterial ATP synthesis. researchgate.net The ability to attach a 7-ethynyl group to these bioactive cores allows for the creation of probes to study their mechanism of action and identify their specific binding partners at a biochemical level.
Construction of Complex Molecular Architectures and Macrocycles via Orthogonal Chemistry
The ethynyl group of this compound is an ideal functional group for participating in orthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction's high efficiency, selectivity, and biocompatibility make it a powerful tool for constructing complex molecular architectures.
Researchers have utilized this approach to synthesize bis-heterocyclic compounds containing both imidazo[1,2-a]pyridine and 1,2,3-triazole scaffolds. mdpi.com This one-pot, multi-component reaction strategy allows for the rapid generation of molecular diversity from simple starting materials. mdpi.com The resulting complex molecules can be screened for various biological activities. The ability to link the this compound unit to other molecular fragments, including peptides, polymers, and other heterocyclic systems, opens up avenues for the creation of novel macrocycles and other intricate structures with tailored properties.
Utilization in Materials Science Research (e.g., polymer precursors, optoelectronic applications)
The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold make it an attractive component for materials science research, particularly in the field of optoelectronics. rsc.orgresearchgate.net The introduction of the ethynyl group provides a reactive site for polymerization or for grafting onto other materials.
Imidazo[1,2-a]pyridine derivatives have been investigated as emitters for organic light-emitting diodes (OLEDs). nih.gov For instance, bipolar deep-blue fluorescent emitters incorporating an imidazo[1,2-a]pyridine acceptor have been synthesized and shown to exhibit high thermal stability and quantum yields in OLED devices. nih.gov The ethynyl group on this compound can be used to create polymers with conjugated backbones, which are of interest for their potential use in organic solar cells, field-effect transistors, and other electronic devices. The ability to tune the electronic properties of the imidazo[1,2-a]pyridine core through substitution, combined with the polymerization capability afforded by the ethynyl group, provides a versatile platform for designing new functional materials. researchgate.net Furthermore, imidazo[1,2-a]pyridine-oxadiazole hybrids have been studied for their ability to inhibit microtubule polymerization, which has implications for anticancer agent development. nih.gov
Application in Combinatorial Chemistry and Library Synthesis for Chemical Space Exploration
The this compound scaffold is a valuable building block for combinatorial chemistry and the synthesis of compound libraries. Its rigid bicyclic core provides a defined three-dimensional structure, while the ethynyl group serves as a key point for diversification.
Multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, have been widely used to synthesize libraries of imidazo[1,2-a]pyridine derivatives. beilstein-journals.orgresearchgate.net The subsequent modification of the ethynyl group via reactions like the CuAAC allows for the rapid generation of a large number of structurally diverse compounds. This approach enables the exploration of vast regions of chemical space in the search for new bioactive molecules. For example, libraries of imidazo[1,2-a]pyridine-containing peptidomimetics have been synthesized and screened for antibacterial activity. beilstein-journals.org The combination of multi-component reactions and click chemistry with the this compound scaffold provides a powerful strategy for drug discovery and chemical biology research.
Role in the Design of Molecular Scaffolds for Ligand Discovery Research
The imidazo[1,2-a]pyridine framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.net The introduction of the 7-ethynyl group enhances its utility in ligand discovery research by providing a versatile handle for chemical modification.
This scaffold has been used to develop inhibitors for various kinases, including activin-like kinases (ALK2). nih.govnih.gov It has also been employed in the discovery of agents targeting visceral leishmaniasis. researchgate.net The ethynyl group allows for the systematic modification of the scaffold to explore the structure-activity relationship (SAR) and optimize ligand binding. By using computational and experimental screening of libraries built upon the this compound core, researchers can identify novel ligands for a variety of therapeutic targets.
Future Research Directions and Emerging Avenues for 7 Ethynylimidazo 1,2 a Pyridine
Development of Greener and More Sustainable Synthetic Methodologies
While classical methods for synthesizing imidazo[1,2-a]pyridines are well-established, future research will increasingly focus on environmentally benign and sustainable synthetic routes. acs.org The principles of green chemistry, such as high atom economy, use of non-toxic solvents and catalysts, and energy efficiency, are paramount.
Future efforts should concentrate on optimizing and adapting existing green methodologies for the specific synthesis of 7-ethynylimidazo[1,2-a]pyridine. Key areas of exploration include:
Aqueous Media Synthesis: Developing domino A³-coupling reactions in aqueous micellar media, using catalysts like Cu(II)–ascorbate, can provide an environmentally sustainable method for generating the imidazo[1,2-a]pyridine (B132010) core. acs.org The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) can enhance reactant solubility in water. acs.orgnih.gov
Catalyst Innovation: Research into novel heterogeneous catalysts, such as nano-copper oxide or copper complexes supported on magnetic nanoparticles, offers the advantages of easy recovery and reusability, minimizing waste. nih.govbeilstein-journals.org Exploring inexpensive and low-toxicity metal salts, like those of zinc, also aligns with green chemistry principles. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate the Groebke–Blackburn–Bienaymé reaction (GBBR), a greener alternative for synthesizing imidazo[1,2-a]pyridines, significantly reducing reaction times. mdpi.commdpi.com
Metal-Free Approaches: Further investigation into metal-free synthetic protocols, such as those using iodine catalysis or graphene oxide promotion in green media like polyethylene (B3416737) glycol (PEG-400) and water, will be crucial to avoid heavy metal contamination in final products. acs.org
Table 1: Comparison of Potential Green Synthetic Strategies for Imidazo[1,2-a]pyridines
| Strategy | Catalyst/Medium | Advantages | Reference |
|---|---|---|---|
| Aqueous A³-Coupling | Cu(II)–ascorbate / SDS in Water | Environmentally sustainable, good yields. | acs.org |
| Heterogeneous Catalysis | Nano-copper oxide or MNP@BiimCu | Recyclable catalyst, use of water as solvent. | nih.govbeilstein-journals.org |
| Microwave-Assisted GBBR | Ammonium Chloride / Ethanol | Reduced reaction times, eco-friendly conditions. | mdpi.commdpi.com |
| Metal-Free Cyclization | Iodine / Aqueous H₂O₂ | Avoids metal catalysts, environmentally friendly oxidant. | acs.org |
Advanced Functionalization Strategies for Enhanced Material Properties
The ethynyl (B1212043) group at the 7-position of the imidazo[1,2-a]pyridine core is a chemically versatile handle, making it an ideal platform for advanced functionalization. Future research should leverage this reactivity to create novel materials with tailored properties.
Click Chemistry: The terminal alkyne of this compound is perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and regioselective linking of the imidazopyridine core to other molecular fragments, such as biomolecules, polymers, or other heterocyclic scaffolds like 1,2,3-triazoles. mdpi.com
Cross-Coupling Reactions: Sonogashira coupling provides a direct method to further extend the π-conjugated system by reacting the ethynyl group with various aryl or heteroaryl halides. This strategy is critical for tuning the electronic and photophysical properties of the molecule for applications in organic electronics.
Late-Stage Functionalization (LSF): Developing C-H functionalization methods for the imidazopyridine ring itself, while preserving the ethynyl group, represents a significant challenge and opportunity. nih.gov Such LSF reactions would allow for the diversification of complex molecules at a late stage in the synthesis, providing rapid access to libraries of derivatives for screening. nih.gov
Integration into Advanced Nanotechnology and Supramolecular Assemblies
The structural and electronic characteristics of this compound make it an excellent building block for nanotechnology and supramolecular chemistry. beilstein-journals.org
Nanoparticle Functionalization: The ethynyl group can serve as a robust anchor for grafting the molecule onto the surface of nanoparticles (e.g., gold, silica, or quantum dots). This can impart new functionalities to the nanoparticles, such as fluorescence or specific binding capabilities, for use in bioimaging or sensing applications.
Metal-Organic Frameworks (MOFs): The rigid, planar imidazopyridine core and the linearly disposed ethynyl group can be designed as organic linkers or struts in the construction of MOFs. By coordinating with metal ions, these molecules could form porous, crystalline materials with potential applications in gas storage, catalysis, and chemical separations.
Self-Assembled Monolayers (SAMs): The molecule could be integrated into SAMs on various substrates. The ethynyl group can either be used to attach the molecule to a surface or be pointed away from the surface as a reactive site for further chemical modification. Such organized assemblies are crucial for developing molecular electronic devices and biosensors.
Design of Novel Spectroscopic Probes with Tunable Photophysical Characteristics
Imidazo[1,2-a]pyridine derivatives are known for their distinctive photophysical properties, making them excellent candidates for the development of fluorescent probes. unito.it The 7-ethynyl substituent provides a key locus for tuning these characteristics.
Ion and Molecule Sensing: By attaching specific recognition moieties to the ethynyl group, it is possible to design highly selective and sensitive fluorescent probes. For example, functionalized imidazopyridines have been developed as "turn-on" or "turn-off" sensors for metal ions like Hg²⁺ and Fe³⁺. rsc.orgrsc.org Future work could expand this to a wider range of analytes, including environmentally relevant pollutants or biologically important species.
Tunable Emission: The electronic nature of the substituent attached to the ethynyl group can significantly influence the emission wavelength and quantum yield of the imidazopyridine fluorophore. tandfonline.com This allows for the rational design of probes with emissions spanning the visible spectrum, which is highly desirable for multiplexed imaging applications.
Bioimaging: The cell permeability and fluorescence properties of imidazopyridine derivatives make them suitable for live-cell imaging. unito.itrsc.orgrsc.org Future research should focus on developing this compound-based probes that can target specific organelles or report on cellular processes, such as changes in pH or redox state.
Table 2: Examples of Imidazopyridine-Based Fluorescent Probes
| Probe Structure | Target Analyte | Sensing Mechanism | Application | Reference |
|---|---|---|---|---|
| Fused Imidazopyridine | Fe³⁺ / Hg²⁺ | Turn-on (Fe³⁺) / Turn-off (Hg²⁺) | Aqueous media and HeLa cells | rsc.org |
| Imidazopyridine-Xanthene | Hg²⁺ | Spirolactam ring-opening | Cell imaging and test strips | rsc.org |
Expansion of Multiscale Computational Modeling Approaches
Computational chemistry is an indispensable tool for predicting the properties and guiding the synthesis of new molecules. Future research on this compound will benefit greatly from advanced computational modeling.
DFT and TD-DFT Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will continue to be essential for investigating the electronic structure, reactivity, and photophysical properties of new derivatives. tandfonline.comnih.gov These methods can accurately predict parameters such as frontier molecular orbital (FMO) energies, molecular electrostatic potential (MEP), and absorption/emission spectra, thus accelerating the design of molecules with desired characteristics. nih.gov
Molecular Docking: For applications in medicinal chemistry, molecular docking studies are crucial for predicting the binding affinity and interaction modes of this compound derivatives with biological targets like enzymes or receptors. nih.govnih.govmdpi.com This can help in prioritizing compounds for synthesis and biological evaluation.
Multiscale Modeling: A significant future direction is the use of multiscale modeling, which combines quantum mechanics (for the reactive core) and molecular mechanics (for the larger environment). This approach will be vital for simulating the behavior of these molecules within complex systems, such as in a protein binding pocket, embedded in a cell membrane, or assembled into a nanomaterial.
Interdisciplinary Research Opportunities in Chemical Sciences
The versatility of the this compound scaffold makes it a fertile ground for interdisciplinary research, bridging synthetic chemistry with materials science, biology, and medicine.
Medicinal Chemistry: The imidazo[1,2-a]pyridine core is a "drug prejudice" scaffold found in numerous compounds with a wide range of biological activities, including anticancer, antitubercular, and kinase inhibitory effects. beilstein-journals.orgrsc.orgnih.govnih.gov The 7-ethynyl group offers a new vector for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. nih.govnih.govnih.gov
Materials Science: Collaboration between synthetic chemists and material scientists will be key to integrating these molecules into advanced materials like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. unito.itrsc.org The tunability of the electronic properties is particularly relevant for these applications.
Chemical Biology: By attaching bioactive moieties or reporter tags via the ethynyl group, this compound can be used to create chemical tools for probing biological systems. These tools can help in understanding complex biological pathways or in the identification of new drug targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing substituents at the 7- and 8-positions of imidazo[1,2-a]pyridine?
- Answer : The synthesis of 7-ethynylimidazo[1,2-a]pyridine derivatives often employs oxidative amination, cyclization, or multicomponent reactions. For example, MIL-68(In) catalysts under aerobic conditions enable regioselective functionalization at the 3-position (relevant for analogous derivatives) via condensation of 2-aminopyridines with nitroalkenes . Ethynyl groups can be introduced via Sonogashira coupling or alkyne cycloaddition, leveraging the reactivity of halogenated intermediates (e.g., bromo/chloro derivatives) .
Q. How can researchers validate the purity and structural integrity of this compound derivatives?
- Answer : Characterization typically combines 1H/13C NMR to confirm substituent positions and purity (e.g., singlet for ethynyl protons at δ ~2.5–3.5 ppm) , LC-MS for molecular ion verification, and elemental analysis to validate stoichiometry . For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .
Q. What biological screening assays are commonly used for imidazo[1,2-a]pyridine derivatives?
- Answer : Standard assays include:
- Anticancer : MTT/Alamar Blue assays against cell lines (e.g., HepG2, MCF-7) to determine IC50 values .
- Antimicrobial : Broth microdilution for MIC determination against Mycobacterium tuberculosis H37Rv .
- Receptor binding : Radioligand displacement assays for mitochondrial benzodiazepine receptors .
Advanced Research Questions
Q. How do structural modifications at the 7- and 8-positions influence the biological activity of imidazo[1,2-a]pyridine derivatives?
- Answer :
- Ethynyl groups : The 8-ethynyl substituent enhances π-π stacking with hydrophobic pockets in target proteins, improving anticancer potency (e.g., IC50 ~10 µM vs. ~15 µM for non-ethynyl analogs) .
- Halogenation : Bromine at the 6-position increases lipophilicity, improving membrane permeability and antimycobacterial activity (MIC ≤0.05 µg/mL for select analogs) .
- SAR Tip : Use molecular docking to predict substituent effects on binding affinity (e.g., acetyl groups at position 3 modulate hydrogen bonding) .
Q. How can researchers resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?
- Answer : Discrepancies in IC50/MIC values often arise from variations in:
- Assay conditions (e.g., serum concentration, incubation time). Validate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Cell line heterogeneity : Compare activity across multiple cell lines (e.g., A375 vs. Vero cells) to assess selectivity .
- Structural analogs : Cross-reference data with regioisomers (e.g., 6-bromo vs. 8-bromo derivatives) to identify positional effects .
Q. What strategies optimize reaction yields for ethynyl-substituted imidazo[1,2-a]pyridines?
- Answer :
- Catalyst selection : Iodine catalysis improves atom economy in multicomponent reactions (yields ~70–83%) .
- Solvent-free conditions : Reduce side reactions (e.g., alkyne dimerization) and improve regioselectivity .
- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 30 minutes vs. 24 hours conventional) .
Q. How do researchers analyze the adsorption behavior of imidazo[1,2-a]pyridine derivatives in non-biological applications (e.g., corrosion inhibition)?
- Answer :
- Langmuir isotherm modeling : Quantify adsorption capacity on metal surfaces using electrochemical impedance spectroscopy (EIS) .
- DFT calculations : Predict electron-donating properties of substituents (e.g., ethynyl groups enhance charge transfer) .
Methodological Tables
Table 1 : Comparative Bioactivity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Substituents | IC50 (µM) | Target Application | Reference |
|---|---|---|---|---|
| 8-Ethynylimidazo[1,2-a]pyridine | 8-ethynyl | ~10 | Anticancer (A375) | |
| 6-Bromo-2-methyl derivative | 6-Br, 2-CH3 | ≤0.05* | Antitubercular (H37Rv) | |
| Imidazo[1,2-a]pyrimidine | N/A | ~20 | Antibacterial |
*MIC in µg/mL.
Table 2 : Synthetic Yield Optimization Strategies
| Method | Catalyst | Yield (%) | Key Advantage |
|---|---|---|---|
| Iodine-catalyzed MCR | I2 | 83 | Atom-economical, one-pot |
| Solvent-free cyclization | Na2CO3 | 74 | Reduced side reactions |
| Microwave-assisted | None | 79 | Rapid synthesis (30 min) |
Key Recommendations for Researchers
- Prioritize regioisomer analysis when interpreting bioactivity data, as substituent position drastically alters potency .
- Leverage hybrid scaffolds (e.g., imidazo-pyridine fused with benzimidazole) to enhance target selectivity .
- Validate mechanistic hypotheses using knockout models (e.g., siRNA for receptor studies) or isotopic tracing for metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
